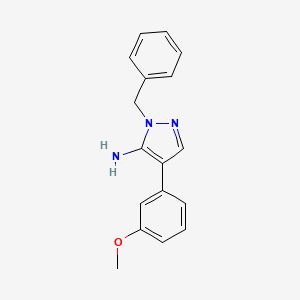
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a benzyl group at the 2-position, a 3-methoxyphenyl group at the 4-position, and an amine group at the 3-position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with benzyl bromide in the presence of a base such as potassium carbonate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction, as well as the use of catalysts such as zinc oxide to improve the efficiency of the cyclization step .
化学反应分析
Types of Reactions
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of p38MAPK, a kinase involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to the pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole-based compounds share structural similarities and have diverse biological activities.
Uniqueness
2-Benzyl-4-(3-methoxyphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methoxyphenyl groups enhances its reactivity and potential therapeutic applications compared to other pyrazole derivatives.
属性
分子式 |
C17H17N3O |
|---|---|
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-benzyl-4-(3-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-21-15-9-5-8-14(10-15)16-11-19-20(17(16)18)12-13-6-3-2-4-7-13/h2-11H,12,18H2,1H3 |
InChI 键 |
ZMQZILQBLMHOFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(N(N=C2)CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
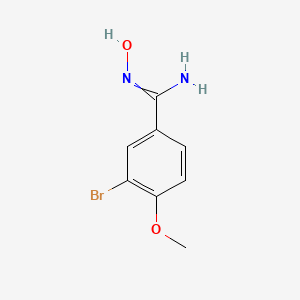


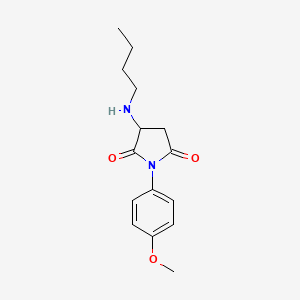
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
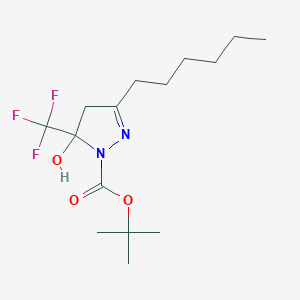
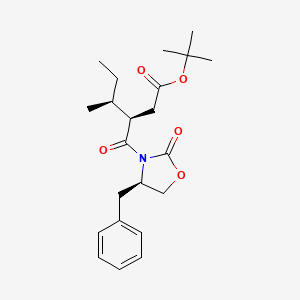



![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
